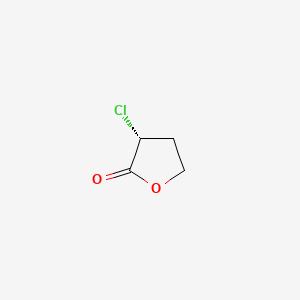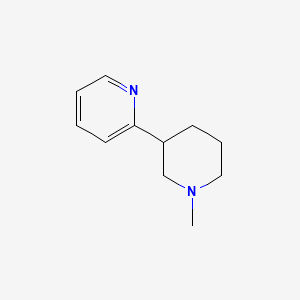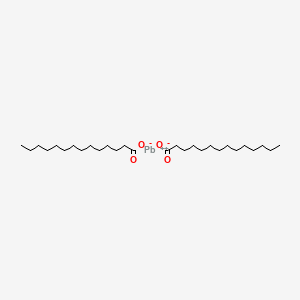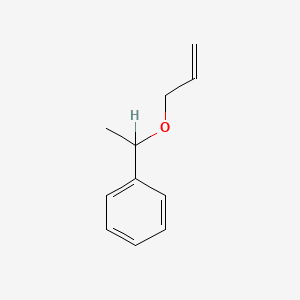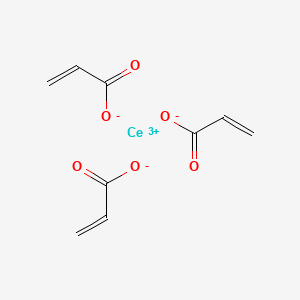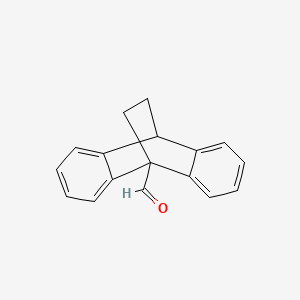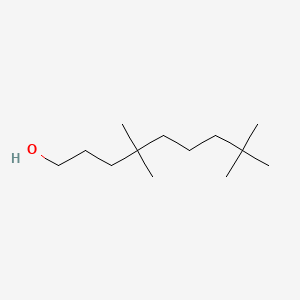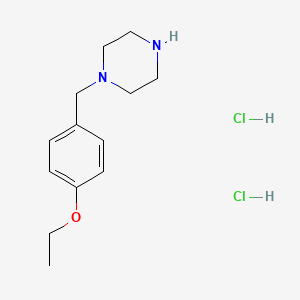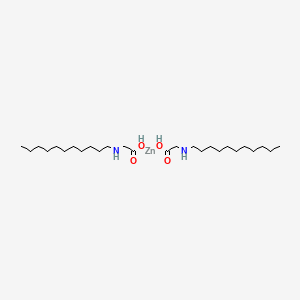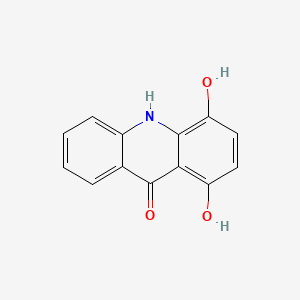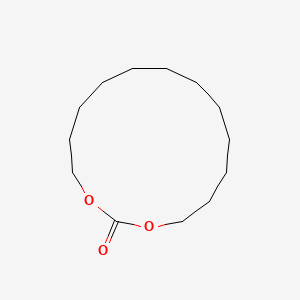
1,3-Dioxacyclopentadecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxacyclopentadecan-2-one is a cyclic organic compound with the molecular formula C13H24O3. It is also known by its CAS number 83742-07-8. This compound is part of the larger family of cyclic carbonates, which are known for their unique ring structures and versatile chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dioxacyclopentadecan-2-one can be synthesized through various methods. One common approach involves the photo-aerobic selenium-π-acid multicatalysis of homoallylic carbonic acid esters. This method uses a pyrylium dye and a diselane as catalysts, with ambient air serving as the oxidant and visible light as the energy source . Another method involves the dichlorocarbenation of 2-substituted dioxepins using chloroform, alkali, and catamine AB .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the available resources.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxacyclopentadecan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,3-Dioxacyclopentadecan-2-one has a wide range of applications in scientific research. It is used in the synthesis of various cyclic carbonates, which are important in material sciences, natural product research, and synthetic methodology . Additionally, this compound is utilized in the development of biologically active molecules with herbicidal, cytotoxic, anticoagulant, and antiaggregation properties . Its unique structure makes it valuable in the creation of new pesticides, drugs that prevent blood clotting, and inhibitors of tumor cell development.
Mécanisme D'action
The mechanism of action of 1,3-Dioxacyclopentadecan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. For example, its oxidation and reduction reactions can modify the activity of enzymes and other proteins, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
1,3-Dioxacyclopentadecan-2-one is similar to other cyclic carbonates, such as 1,3-dioxan-2-one and 1,3-dioxolane. These compounds share similar ring structures and chemical properties but differ in their specific applications and reactivity . For instance, 1,3-dioxan-2-one is commonly used in the synthesis of polycarbonates, while 1,3-dioxolane is utilized as a polymer electrolyte in lithium-metal batteries .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it valuable in the synthesis of biologically active molecules, materials science, and synthetic methodology. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and industry.
Propriétés
Numéro CAS |
83742-07-8 |
|---|---|
Formule moléculaire |
C13H24O3 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
1,3-dioxacyclopentadecan-2-one |
InChI |
InChI=1S/C13H24O3/c14-13-15-11-9-7-5-3-1-2-4-6-8-10-12-16-13/h1-12H2 |
Clé InChI |
WTRBJJXKZUJRBA-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCCOC(=O)OCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


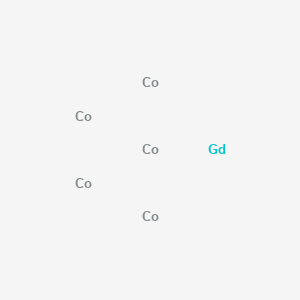
![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)
